molecular formula C14H4O6 B031519 1,4,5,8-Naphthalenetetracarboxylic dianhydride CAS No. 81-30-1

1,4,5,8-Naphthalenetetracarboxylic dianhydride

Cat. No.: B031519
CAS No.: 81-30-1
M. Wt: 268.18 g/mol
InChI Key: YTVNOVQHSGMMOV-UHFFFAOYSA-N
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Description

1,4,5,8-Naphthalenetetracarboxylic dianhydride is an organic compound related to naphthalene. It is a tetrafunctional monomer that can be used as an electron-transporting material in organic electronics. This compound is known for its high electron affinity and stability, making it a valuable material in various scientific and industrial applications .

Mechanism of Action

Target of Action

NTCDA is a tetrafunctional monomer that is primarily used as an electron-transporting material in organic electronics . It is commonly used as a building block or precursor for the synthesis of organic semiconducting materials . These materials can be employed in various organic electronic devices, including organic field-effect transistors (OFETs), organic photovoltaic (OPV) devices, and organic photodetectors .

Mode of Action

NTCDA interacts with its targets by serving as an electron-accepting material . It can also be utilized as an anchoring unit in studies on dye-sensitized solar cells (DSSCs) for enhancing the photovoltaic performance of the device . In a study, NTCDA was grafted to nickel phthalocyanine (TNTCDA-NiPc) and used as an anode material for lithium-ion batteries . This resulted in improved dispersibility, conductivity, and dissolution stability, which are conducive to enhancing the performance of batteries .

Biochemical Pathways

It is known that ntcda plays a significant role in the electron transport chain in organic electronic devices . It is also involved in the photovoltaic process in DSSCs .

Pharmacokinetics

It is soluble in dichloromethane , which could potentially influence its bioavailability in certain applications.

Result of Action

The molecular and cellular effects of NTCDA’s action primarily involve the enhancement of electron transport in organic electronic devices . For instance, when NTCDA was grafted to nickel phthalocyanine and used as an anode material for lithium-ion batteries, the initial discharge capacity of the TNTCDA-NiPc electrode was much higher than that of the NTCDA electrode . After several cycles, the discharge capacity of the TNTCDA-NiPc electrode increased, indicating better electrochemical performance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of NTCDA. For instance, the solubility of NTCDA in electrolytes can affect its performance in lithium-ion batteries . Improving the solubility, conductivity, and active site utilization of NTCDA can enhance the performance of batteries . .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,5,8-Naphthalenetetracarboxylic dianhydride is typically prepared by the oxidation of pyrene. Common oxidants used in this process include chromic acid and chlorine. The unsaturated tetrachloride formed during the reaction hydrolyzes to enols, which tautomerize to the bis-dione. This intermediate can then be oxidized to form the tetracarboxylic acid .

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar oxidation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable methods to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1,4,5,8-Naphthalenetetracarboxylic dianhydride undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different derivatives.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Chromic acid and chlorine are commonly used oxidants.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as naphthalenediimides, which have significant applications in organic electronics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,5,8-Naphthalenetetracarboxylic dianhydride is unique due to its high electron affinity, stability, and versatility in various applications. Its ability to form stable derivatives and its high theoretical specific capacity make it a preferred choice in many scientific and industrial applications .

Properties

IUPAC Name

6,13-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H4O6/c15-11-5-1-2-6-10-8(14(18)20-12(6)16)4-3-7(9(5)10)13(17)19-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVNOVQHSGMMOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=CC=C4C3=C1C(=O)OC4=O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4052554
Record name Naphthalenetetracarboxylic dianhydride
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Molecular Weight

268.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81-30-1
Record name Naphthalenetetracarboxylic dianhydride
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Record name Naphthalenetetracarboxylic dianhydride
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Record name 81-30-1
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Record name [2]Benzopyrano[6,5,4-def][2]benzopyran-1,3,6,8-tetrone
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Record name Naphthalenetetracarboxylic dianhydride
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Record name Naphthalene-1,8:4,5-tetracarboxylic dianhydride
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Record name 1,4,5,8-NAPHTHALENETETRACARBOXYLIC DIANHYDRIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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